Tetrakis(2-chloroethyl)phosphorodiamidic Chloride
Overview
Description
N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride is a chemical compound with the molecular formula C8H16Cl5N2OP. It is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of four 2-chloroethyl groups attached to a phosphorodiamidic chloride core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride typically involves the reaction of phosphorus oxychloride with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+4ClCH2CH2NH2→(ClCH2CH2NH)4PO⋅Cl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphorodiamidic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents under mild conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed:
Substitution Reactions: Products include various substituted phosphorodiamidic derivatives.
Hydrolysis: Products include phosphorodiamidic acid and its derivatives.
Scientific Research Applications
N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a chemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride involves its ability to undergo substitution and hydrolysis reactions. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
- N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic acid
- N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic ester
Comparison: N,N,N’,N’-Tetrakis(2-chloroethyl)phosphorodiamidic chloride is unique due to its chloride group, which makes it more reactive in substitution reactions compared to its acid and ester counterparts. The presence of the chloride group also influences its solubility and reactivity in different solvents.
Biological Activity
Tetrakis(2-chloroethyl)phosphorodiamidic chloride, also known as N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidic chloride, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its anticancer properties. This article explores its synthesis, biological mechanisms, and empirical data supporting its efficacy against various cancer cell lines.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of 364.46 g/mol. The compound is synthesized through a multi-step process involving the reaction of phosphorus oxychloride with nitrogen mustard hydrochloride, followed by further reactions to yield the final product. The synthesis pathway is crucial as it influences the compound's biological activity and stability.
The biological activity of this compound is primarily attributed to its ability to form DNA cross-links, leading to cytotoxic effects on cancer cells. This mechanism is similar to that of other alkylating agents, where the compound undergoes metabolic activation through enzymes such as glutathione S-transferase π (GSTπ). Upon activation, it releases reactive species that interact with cellular macromolecules, particularly DNA, resulting in apoptosis and inhibition of cell proliferation.
In Vitro Studies
In vitro studies have demonstrated the cytotoxicity of this compound against various human cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:
The data indicate that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells, highlighting its potential as an anticancer agent.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Study on MCF-7 Cells : A study assessed the DNA interstrand crosslink (ICL) activity using an alkaline comet assay. Results showed significant DNA damage in MCF-7 cells treated with this compound compared to controls, indicating its potential for inducing apoptosis through DNA damage mechanisms .
- Comparative Analysis with JS-K : In comparative studies against JS-K, another known anticancer agent, this compound demonstrated superior DNA damaging effects and greater induction of apoptosis in breast cancer models .
Properties
IUPAC Name |
N-[bis(2-chloroethyl)amino-chlorophosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl5N2OP/c9-1-5-14(6-2-10)17(13,16)15(7-3-11)8-4-12/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUFUUCHZZBJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl5N2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330264 | |
Record name | N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60106-92-5 | |
Record name | NSC236636 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N,N',N'-Tetrakis(2-chloroethyl)phosphorodiamidic chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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